2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound features a thiazole core substituted at position 2 with a 2,5-dimethoxyphenylamino group and at position 4 with an acetamide moiety, which is further modified with a 4-fluorobenzyl group. The 2,5-dimethoxyphenyl substituent may influence solubility and electronic properties, while the fluorobenzyl group could modulate metabolic stability .
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-26-16-7-8-18(27-2)17(10-16)24-20-23-15(12-28-20)9-19(25)22-11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOOVZSJMMQUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and a dimethoxyphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthetic Route Overview
The synthesis typically involves the following steps:
| Step | Description |
|---|---|
| 1 | Formation of the thiazole ring through the reaction of 2,5-dimethoxyaniline with thiourea. |
| 2 | Nucleophilic substitution introduces the dimethoxyphenyl group. |
| 3 | Acylation of the amino group with acetic anhydride to form the acetamide. |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
These interactions can lead to therapeutic effects in various disease models.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against several cancer cell lines.
- Case Study : A study demonstrated that related thiazole compounds exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting their potential as anticancer agents .
Antiinflammatory Effects
Thiazole derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a key role in inflammation.
- Research Findings : Compounds structurally related to our target compound have been reported to exhibit significant COX-II inhibitory activity .
Antimicrobial Activity
The antimicrobial efficacy of thiazole compounds has been documented extensively.
- Case Study : Several thiazole derivatives demonstrated comparable antimicrobial activity to standard antibiotics against various bacterial strains .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual functional groups which enhance its biological activity compared to similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | Hydroxyethyl group | Moderate anti-inflammatory |
| Thiazole derivative A | Lacks dimethoxyphenyl group | Limited anticancer activity |
| Thiazole derivative B | Lacks acetamide functionality | Minimal receptor modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Acetamides
Thiazole rings are common in bioactive molecules due to their planar geometry and ability to engage in hydrogen bonding. Key analogs include:
Key Findings :
- Thiazole-acetamide hybrids often form planar structures conducive to crystal packing (e.g., R2<sup>2</sup>(8) motifs in ), which may influence solubility .
Fluorophenyl-Substituted Acetamides
Fluorine incorporation is a common strategy to optimize drug-like properties. Notable examples:
Key Findings :
- Fluorophenyl groups enhance hydrophobic interactions with target proteins, as seen in DGAT2 inhibitors () and kinase-targeted compounds ().
- The target compound’s 4-fluorobenzyl group may reduce oxidative metabolism compared to non-fluorinated analogs .
Dimethoxyphenyl Derivatives
The 2,5-dimethoxyphenyl group is a recurring motif in acetamide-based ligands:
Physicochemical and Structural Comparisons
Crystallographic Data :
- The target compound’s thiazole core and acetamide group are likely to adopt a planar conformation, similar to N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (monoclinic P21/c, V = 1333.11 ų) .
- Dihedral angles between the thiazole and fluorophenyl/dimethoxyphenyl groups may influence packing efficiency, as seen in (75.79°–81.85° between acetamide and phenyl rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
